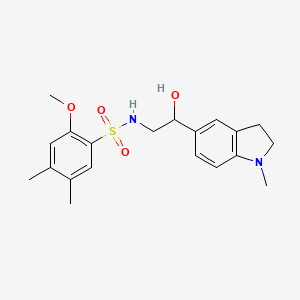

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-13-9-19(26-4)20(10-14(13)2)27(24,25)21-12-18(23)16-5-6-17-15(11-16)7-8-22(17)3/h5-6,9-11,18,21,23H,7-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEMQEXHHZMHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a methoxy-substituted benzene ring and an indoline moiety. The presence of the hydroxyl group enhances its solubility and potential reactivity, making it a candidate for various biological applications. The molecular formula is , with a molecular weight of 388.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 1706198-27-7 |

The compound's mechanism of action is primarily linked to its interaction with various biological targets. Compounds with similar structures have been shown to inhibit lipoxygenases (LOXs), which are enzymes involved in the metabolism of polyunsaturated fatty acids into bioactive eicosanoids. These eicosanoids play significant roles in inflammation, platelet aggregation, and cancer progression .

Synthesis and Structure-Activity Relationship

The synthesis of the compound involves multi-step reactions that yield the desired sulfonamide derivative. Research indicates that modifications to the indoline structure and the sulfonamide group can significantly influence the compound's biological activity. For instance, variations in substituents on the benzene ring can enhance potency against specific targets such as 12-lipoxygenase (12-LOX), which is implicated in several pathophysiological conditions including skin diseases and diabetes .

Case Studies and Research Findings

- Inhibition of Lipoxygenases :

- Anti-inflammatory Effects :

- Platelet Aggregation :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 5-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide | Potential antibacterial activity | Chlorinated aromatic system |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Inhibits lipoxygenases | Optimized for selectivity |

| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide | Anticancer properties | Unique sulfonamide structure |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of indoline and sulfonamide derivatives. Below, we compare its structural features and hypothesized properties with structurally related analogs, focusing on substituent effects, solubility, and biological activity.

Substituent Analysis and Molecular Properties

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | 1-methylindoline | 2-methoxy-4,5-dimethylbenzenesulfonamide | ~418.5 | 3.2 |

| 2-Hydroxy-N-phenethyl-2-(2-oxoindolin-3-ylidene)acetamide (Compound 2) | 2-oxoindoline | Phenethyl, acetamide | ~349.4 | 2.8 |

| 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxoindolin-3-ylidene)acetamide (18) | 2-oxoindoline | Naphthyl, acetamide | ~385.4 | 4.1 |

| 2-Hydroxy-N-phenyl-2-(5-methyl-2-oxoindolin-3-ylidene)acetamide (15) | 5-methyl-2-oxoindoline | Phenyl, acetamide | ~336.3 | 3.0 |

Key Observations :

- The 2-methoxy-4,5-dimethylbenzenesulfonamide moiety increases steric bulk and lipophilicity (predicted logP = 3.2), which may improve membrane permeability relative to naphthyl (Compound 18, logP = 4.1) or phenyl (Compound 15, logP = 3.0) analogs .

- The 1-methylindolin core lacks the 2-oxo group present in most analogs, possibly reducing metabolic susceptibility compared to 2-oxoindoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.